Cas no 1164-95-0 (Androsterone acetate)

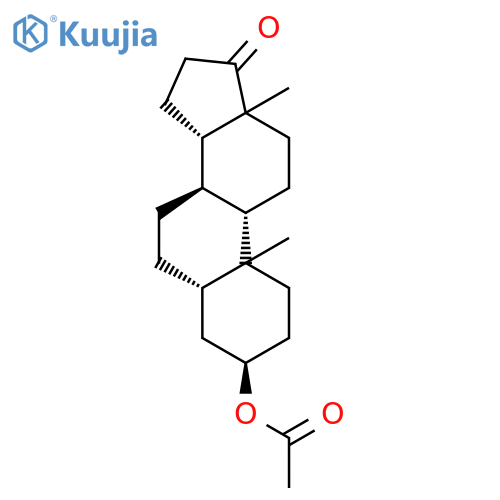

Androsterone acetate structure

商品名:Androsterone acetate

Androsterone acetate 化学的及び物理的性質

名前と識別子

-

- (3alpha,5alpha)-17-oxoandrostan-3-yl acetate

- (3alpha,5alpha,14beta)-17-oxoandrostan-3-yl acetate

- (3alpha,5alpha,8xi,9xi,14xi)-17-oxoandrostan-3-yl acetate

- (3alpha,5alpha,9beta)-17-oxoandrostan-3-yl acetate

- (3alpha,5alpha,9beta,14beta)-17-oxoandrostan-3-yl acetate

- androsterone acetate

- 5alpha-Androstan-3alpha-ol-17-one acetate

- [(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

- CHEMBL2074705

- DTXSID50922041

- 1164-95-0

- NS00045984

- Acetic acid (3R,5S,8R,10S,13S)-10,13-dimethyl-17-oxo-hexadecahydro-cyclopenta[a]phenanthren-3-yl ester

- AKOS015916502

- 17-Oxoandrostan-3-yl acetate #

- [(3R,5S,10S,13S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

- EINECS 214-612-2

- BDBM50420243

- 3alpha-acetoxy-5alpha-androstan-17-one

- SCHEMBL604251

- Androsterone acetate

-

- インチ: InChI=1S/C21H32O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-18H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,20?,21?/m0/s1

- InChIKey: FDCINQSOYQUNKB-DHDMBHIKSA-N

- ほほえんだ: CC(O[C@@H]1CCC2([C@H]3CCC4(C(CC[C@H]4[C@@H]3CC[C@H]2C1)=O)C)C)=O

計算された属性

- せいみつぶんしりょう: 332.23500

- どういたいしつりょう: 332.23514488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 2

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 43.4

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 結晶化。高真空昇華

- PSA: 43.37000

- LogP: 4.52990

- ようかいせい: まだ確定していません。

Androsterone acetate 関連文献

-

Marco Galeotti,Michela Salamone,Massimo Bietti Chem. Soc. Rev. 2022 51 2171

-

2. 254. Steroids and the walden inversion. Part II. Derivatives of Δ5-cholestene and Δ5-androsteneC. W. Shoppee J. Chem. Soc. 1946 1147

-

Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766

-

4. 155. Modified steroid hormones. Part VIII. Some 16-bromo- and 16-chloro-derivatives of testosteroneB. Ellis,D. Patel,V. Petrow J. Chem. Soc. 1958 800

-

H. M. E. Cardwell,J. W. Cornforth,S. R. Duff,Hugo Holtermann,Robert Robinson J. Chem. Soc. 1953 361

1164-95-0 (Androsterone acetate) 関連製品

- 521-12-0(Dromostanolone propionate)

- 1239-31-2(Epiandrosterone acetate)

- 33776-88-4(Androstan-3-one,17-[(1-oxoheptyl)oxy]-, (5a,17b)- (9CI))

- 1164-91-6(Androstanolone acetate)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量